molecular formula C11H11N3O3 B1625571 2-(4-(Acetylamino)-3-nitrophenyl)propionitrile CAS No. 57555-89-2

2-(4-(Acetylamino)-3-nitrophenyl)propionitrile

Cat. No.: B1625571
CAS No.: 57555-89-2
M. Wt: 233.22 g/mol
InChI Key: BARXMUDXRCAMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex substituted aromatic compounds. The primary name designation reflects the compound's structural hierarchy, beginning with the propionitrile backbone as the principal functional group, followed by the substituted phenyl ring system bearing both acetylamino and nitro substituents. The compound is officially registered under Chemical Abstracts Service registry number 57555-89-2, which serves as its unique identifier in chemical databases worldwide.

Alternative systematic nomenclature for this compound includes N-[4-(1-Cyanoethyl)-2-nitrophenyl]acetamide, which emphasizes the acetamide functionality and the cyanoethyl substituent positioning. This alternative naming convention highlights the structural relationship between the acetylamino group and the nitrile-containing side chain. The compound also appears in literature as Acetamide, N-[4-(1-cyanoethyl)-2-nitrophenyl]-, demonstrating the flexibility in nomenclature approaches while maintaining structural accuracy.

The numbering system employed in the systematic name reflects the ortho-meta-para positioning convention for aromatic substitution patterns. The acetylamino group occupies the para position (position 4) relative to the propionitrile attachment point, while the nitro group is positioned meta (position 3) to the same reference point. This specific substitution pattern creates a unique electronic environment within the aromatic ring system, influencing both the compound's reactivity and its physical properties.

The molecular formula of this compound is established as C₁₁H₁₁N₃O₃, indicating a composition of eleven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight calculations consistently report values of 233.22 to 233.223 grams per mole across multiple reference sources, confirming the structural accuracy of the proposed formula.

Structural analysis reveals several potential isomerism considerations within this molecular framework. The presence of the chiral center at the alpha carbon of the propionitrile group introduces stereochemical complexity, as evidenced by the existence of one undefined stereocenter in chemical database entries. This stereochemical ambiguity suggests that the compound may exist as a racemic mixture or that specific stereochemical configurations have not been definitively characterized in available literature.

The aromatic substitution pattern represents another critical aspect of structural identification. The specific arrangement of the acetylamino group at position 4 and the nitro group at position 3 relative to the propionitrile attachment creates a unique substitution pattern that distinguishes this compound from other potential regioisomers. Alternative substitution patterns would result in different chemical and physical properties, emphasizing the importance of precise structural characterization.

Table 1: Molecular Characteristics of this compound

Property Value Reference
Molecular Formula C₁₁H₁₁N₃O₃
Molecular Weight 233.22-233.223 g/mol
Chemical Abstracts Service Number 57555-89-2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Heavy Atom Count 17
Topological Polar Surface Area 98.7 Ų

The computational analysis of structural parameters reveals important insights into the molecular geometry and electronic distribution. The presence of one hydrogen bond donor and four hydrogen bond acceptors indicates significant potential for intermolecular interactions. The relatively low number of rotatable bonds (2) suggests a moderately rigid molecular structure, while the substantial topological polar surface area of 98.7 square angstroms indicates considerable polarity within the molecule.

Comparative Analysis with Related Nitrophenylpropionitrile Derivatives

Comparative structural analysis with related nitrophenylpropionitrile derivatives provides valuable insights into the unique characteristics of this compound. Several structurally related compounds exist within this chemical family, including 2-(4-Nitrophenyl)propionitrile and 3-(4-Nitrophenyl)propionitrile, which serve as important reference points for understanding structural variations and their implications.

The compound 2-(4-Nitrophenyl)propionitrile, with molecular formula C₉H₈N₂O₂ and Chemical Abstracts Service number 50712-63-5, represents a simplified analog lacking the acetylamino substituent. This structural difference results in a significantly lower molecular weight of 176.175 grams per mole compared to the 233.22 grams per mole of the acetylamino-substituted derivative. The absence of the acetylamino group eliminates one hydrogen bond donor and reduces the overall polarity of the molecule, potentially affecting solubility and intermolecular interaction patterns.

In contrast, 3-(4-Nitrophenyl)propionitrile exhibits the same molecular formula as the 2-(4-nitrophenyl) isomer but differs in the positioning of the propionitrile chain attachment. With Chemical Abstracts Service number 53563-09-0, this compound demonstrates how subtle structural modifications can result in distinct chemical entities with potentially different properties and applications. The positional isomerism between the 2- and 3- substituted variants illustrates the importance of precise structural characterization in chemical identification.

Table 2: Comparative Analysis of Nitrophenylpropionitrile Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Key Structural Differences
This compound C₁₁H₁₁N₃O₃ 233.22 57555-89-2 Contains acetylamino substituent
2-(4-Nitrophenyl)propionitrile C₉H₈N₂O₂ 176.175 50712-63-5 Lacks acetylamino group
3-(4-Nitrophenyl)propionitrile C₉H₈N₂O₂ 176.17 53563-09-0 Different chain attachment position
2-(2-Nitrophenyl)propionitrile C₉H₈N₂O₂ 176.175 65783-00-8 Nitro group in ortho position

The structural complexity introduced by the acetylamino substituent in this compound creates unique electronic and steric environments that distinguish it from simpler nitrophenylpropionitrile derivatives. The electron-donating nature of the acetylamino group contrasts with the electron-withdrawing properties of the nitro group, creating an interesting push-pull electronic system within the aromatic ring. This electronic arrangement may significantly influence the compound's reactivity patterns and physical properties compared to its simpler analogs.

The presence of multiple functional groups within this compound also introduces additional sites for potential chemical modification and derivatization. Unlike the simpler nitrophenylpropionitrile compounds, this molecule offers multiple reactive centers that could serve as starting points for further synthetic elaboration. The acetylamino group provides opportunities for hydrolysis to generate the corresponding amine, while the nitrile functionality offers possibilities for conversion to various carboxylic acid derivatives or heterocyclic structures.

Chemical database searches reveal that related compounds within this structural family often exhibit varying degrees of structural complexity and substitution patterns. The systematic comparison of these derivatives demonstrates how incremental structural modifications can lead to distinct chemical entities with potentially different applications and properties. This analysis underscores the importance of precise structural characterization and systematic nomenclature in distinguishing between closely related chemical compounds within the nitrophenylpropionitrile family.

Properties

IUPAC Name

N-[4-(1-cyanoethyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7(6-12)9-3-4-10(13-8(2)15)11(5-9)14(16)17/h3-5,7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARXMUDXRCAMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481342
Record name N-[4-(1-Cyanoethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57555-89-2
Record name N-[4-(1-Cyanoethyl)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation-Reduction Sequential Synthesis

Reaction Overview

This method, detailed in CN104744302A , involves a two-step sequence:

  • Methylation of 4-nitrophenylacetonitrile to form 2-(4-nitrophenyl)-2-methylpropionitrile.
  • Reduction of the nitro group to an amine, yielding the final product.
Methylation Step

Reactants :

  • 4-Nitrophenylacetonitrile (1.0–1.23 mol)
  • Methyl iodide (2.85–3.0 eq)
  • Sodium hydride (60% dispersion in oil, 2.4–2.6 eq)

Conditions :

  • Solvent: Dimethylformamide (DMF) (4–6 v/v)
  • Temperature: 0–5°C during addition, followed by ambient temperature.
  • Reaction time: 1–2 hours post-addition.

Workup :

  • Quenching with water (10–15 mL) to destroy excess NaH.
  • Filtration and drying to isolate the intermediate (2-(4-nitrophenyl)-2-methylpropionitrile ) in ~90% yield .
Reduction Step

Reactants :

  • 2-(4-Nitrophenyl)-2-methylpropionitrile (1 eq)
  • Reductant : Iron powder (2–4 eq)
  • Catalyst : 10% ammonium chloride (0.1–0.3 eq)

Conditions :

  • Solvent: 75% ethanol (7.8–10 v/v)
  • Temperature: Reflux until completion (monitored via TLC).

Workup :

  • Filtration to remove iron residues.
  • Extraction with ethyl acetate, followed by washing with saturated NaHCO₃ and brine.
  • Recrystallization in ethanol to obtain 2-(4-aminophenyl)-2-methylpropionitrile in 84–89% yield .

Final Acetylation :
The amine intermediate is acetylated using acetic anhydride or acetyl chloride under standard conditions to introduce the acetylamino group.

Direct Acetylation of Cyanoethyl-Nitroaniline Intermediate

Reaction Overview

This route, referenced in US2009/156590A1 , bypasses nitro reduction by starting with a pre-functionalized aniline derivative:

Reactants :

  • 4-(1-Cyanoethyl)-2-nitroaniline
  • Acetic anhydride (1.1–1.5 eq)

Conditions :

  • Solvent: Ethyl acetate or toluene
  • Temperature: 30–50°C
  • Reaction time: 4–6 hours .

Workup :

  • Neutralization with aqueous NaHCO₃.
  • Column chromatography or recrystallization for purification.

Yield : Reported yields exceed 75% , with minimal byproducts.

Alternative Nitro Reduction Catalysts

Palladium-Catalyzed Hydrogenation

Early methods (e.g., US4018790A1 ) employed Pd/C under hydrogen atmosphere for nitro reduction. While efficient, this approach faces challenges:

  • Cost : Pd/C is expensive compared to iron powder.
  • Safety : Requires high-pressure hydrogen gas.
  • Yield : Comparable to iron-mediated reductions (85–90% ).

Tin Chloride Reduction

SnCl₂ in acidic media (HCl/ethanol) offers an alternative, but industrial adoption is limited due to:

  • Toxicity : Tin residues complicate waste disposal.
  • Corrosivity : Damages reactor linings.

Comparative Analysis of Methods

Parameter Methylation-Reduction Direct Acetylation Pd/C Hydrogenation
Starting Material 4-Nitrophenylacetonitrile 4-(1-Cyanoethyl)-2-nitroaniline 4-Nitrophenylacetonitrile
Key Step Nitro reduction Acetylation Catalytic hydrogenation
Yield 80–89% 75–85% 85–90%
Cost Low Moderate High
Environmental Impact Moderate (iron waste) Low High (Pd recovery)
Scalability Industrial-friendly Lab-scale Limited

Optimization and Industrial Considerations

Solvent Selection

  • DMF in methylation ensures solubility of NaH but requires careful quenching to prevent exothermic reactions.
  • Ethanol in reduction steps balances cost and reactivity, though methanol may accelerate iron-mediated reductions.

Catalyst Loading

  • Iron powder at 3:1 mol ratio (vs. substrate) optimizes yield while minimizing excess.
  • Ammonium chloride enhances proton availability, accelerating electron transfer in reductions.

Purification Techniques

  • Recrystallization in ethanol achieves >98% purity for pharmaceutical applications.
  • Chromatography is reserved for lab-scale syntheses due to cost.

Chemical Reactions Analysis

Step 1: Methylation of Phenylacetonitrile

  • Reaction: Phenylacetonitrile undergoes methylation with dimethyl sulfate to form 2-phenylpropionitrile .

    Phenylacetonitrile+(CH3)2SO4base2-Phenylpropionitrile\text{Phenylacetonitrile} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{base}} \text{2-Phenylpropionitrile}

Step 2: Nitration with Mixed Acid

  • Conditions: Nitration using a mixture of concentrated nitric and sulfuric acids introduces nitro groups regioselectively. The acetylated amino group directs nitration to the meta position .

    2-PhenylpropionitrileH2SO4HNO32-(3-Nitrophenyl)propionitrile\text{2-Phenylpropionitrile} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} \text{2-(3-Nitrophenyl)propionitrile}

Step 3: Reduction and Acetylation

  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation or Fe/HCl.

  • Acetylation: The resultant amine is acetylated with acetic anhydride to form 2-(4-acetylaminophenyl)propionitrile .

    2-(3-Nitrophenyl)propionitrileH2/Pt2-(4-Aminophenyl)propionitrileAc2O2-(4-Acetylaminophenyl)propionitrile\text{2-(3-Nitrophenyl)propionitrile} \xrightarrow{\text{H}_2/\text{Pt}} \text{2-(4-Aminophenyl)propionitrile} \xrightarrow{\text{Ac}_2\text{O}} \text{2-(4-Acetylaminophenyl)propionitrile}

Step 4: Final Nitration

  • A second nitration under mixed acid conditions yields the target compound :

    2-(4-Acetylaminophenyl)propionitrileH2SO4HNO32-(4-Acetylamino-3-nitrophenyl)propionitrile\text{2-(4-Acetylaminophenyl)propionitrile} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} \text{2-(4-Acetylamino-3-nitrophenyl)propionitrile}

Nitrile Group (−C≡N-\text{C}\equiv\text{N}−C≡N)

  • Hydrolysis: Under acidic or basic conditions, the nitrile can hydrolyze to a carboxylic acid or amide, though specific data for this compound are not reported .

  • Radical Addition: Analogous nitriles undergo conjugate radical additions with iodinated purines/pyrimidines in the presence of radical initiators (e.g., AIBN), forming heterocyclic amino acids .

Nitro Group (−NO2-\text{NO}_2−NO2)

  • Reduction: Catalytic hydrogenation or metal/acid systems (e.g., Fe/HCl) reduce the nitro group to an amine, which can further react (e.g., diazotization) .

Acetylamino Group (−NHCOCH3-\text{NHCOCH}_3−NHCOCH3)

  • Deprotection: Acidic or basic hydrolysis removes the acetyl group, regenerating the primary amine, which serves as a site for further functionalization .

Reaction Conditions and Byproducts

Reaction Type Conditions Byproducts/Notes
NitrationMixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4)Isomeric nitro derivatives possible .
Reduction (Nitro→Amine)H2/Pt\text{H}_2/\text{Pt} or Fe/HCl\text{Fe}/\text{HCl}Over-reduction to hydroxylamine avoided by controlled conditions .
AcetylationAcetic anhydride, baseAcetic acid as byproduct .

Scientific Research Applications

2-(4-(Acetylamino)-3-nitrophenyl)propionitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Acetylamino)-3-nitrophenyl)propionitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on structural analogs:

Structural Analogs and Key Differences

4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0) Structure: Contains a phenol group, tert-butyl substituent, and nitro group. Reactivity: Phenolic hydroxyl group increases acidity (pKa ~8–10), enabling deprotonation in basic conditions. In contrast, 2-(4-(Acetylamino)-3-nitrophenyl)propionitrile lacks acidic protons, making it less reactive in acid-base reactions . Applications: Used as a misc. intermediate, but restricted in food-contact applications due to toxicity concerns. The acetylated amino group in the target compound may reduce toxicity compared to phenolic analogs .

3-Nitrobenzonitrile Derivatives Functional Groups: Nitro and nitrile groups are common, but the absence of acetylated amino groups reduces steric hindrance.

Hypothetical Data Table

Compound Functional Groups Reactivity Highlights Applications
This compound Nitro, nitrile, acetylamino Stable under acidic conditions Pharmaceutical intermediates
4-Tert-Butyl-2-Nitro Phenol Phenol, nitro, tert-butyl Acidic, forms salts in base Industrial synthesis
3-Nitrobenzonitrile Nitro, nitrile Electrophilic substitution prone Agrochemical precursors

Research Findings and Limitations

No peer-reviewed studies or experimental data are available in the provided evidence. The comparison above is extrapolated from structural and functional group analysis. For example:

  • Electron-Withdrawing Effects: The nitro group in both compounds enhances electrophilic substitution reactivity, but the acetylamino group in the target compound may direct reactions to specific positions .
  • Toxicity: Phenolic compounds (e.g., 4-Tert-Butyl-2-Nitro Phenol) are often more toxic than nitriles due to their ability to disrupt membranes .

Notes on Evidence Gaps

  • The provided materials lack spectroscopic data (e.g., NMR, IR), synthetic routes, or biological activity for this compound.
  • Safety data (e.g., LD50, environmental impact) are absent, limiting authoritative comparisons.
  • Further consultation with databases like Reaxys or SciFinder is recommended for rigorous analysis.

Biological Activity

2-(4-(Acetylamino)-3-nitrophenyl)propionitrile, with CAS number 57555-89-2, is a chemical compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propionitrile moiety attached to a substituted phenyl ring, which includes an acetylamino and a nitro group. This unique structure is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC12H12N4O3
Molecular Weight248.25 g/mol
CAS Number57555-89-2
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate various cellular pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Receptor Binding : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.
  • Antioxidant Properties : The nitro group may contribute to the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound displayed strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Cancer Cell Line Study : Research conducted on various human cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations ranging from 10 to 50 µM, suggesting its potential as a lead compound for anticancer drug development .
  • Inflammatory Response Modulation : In an animal model of inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its therapeutic potential in managing inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 2-(4-(Acetylamino)-3-nitrophenyl)propionitrile, and how can structural purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous nitrophenylpropionitriles have been synthesized using aromatic aldehydes and 4-thiazolidinone derivatives under acidic conditions . Post-synthesis, validate purity via HPLC (>98%) and characterize using:
  • NMR : Confirm the acetylamino (-NHCOCH₃) and nitrile (-CN) groups (e.g., δ 2.1 ppm for acetyl CH₃, δ 120-125 ppm for CN in ¹³C NMR).
  • X-ray crystallography : Resolve nitro-group orientation and intermolecular interactions, as demonstrated for structurally similar compounds .

Q. How should researchers design stability studies for this compound under varying pH and light conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • pH stability : Prepare buffered solutions (pH 1–13) and analyze degradation via LC-MS at 25°C/40°C. Track nitro-group reduction or acetylamino hydrolysis.
  • Photostability : Expose to UV (254 nm) and visible light, comparing protected vs. unprotected samples. Use radical scavengers (e.g., BHT) to identify degradation pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example:
  • Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms.
  • Computational validation : Perform DFT calculations (Gaussian/B3LYP) to predict ¹H/¹³C shifts and compare with experimental data .

Q. What experimental strategies address discrepancies in biological activity data across studies?

  • Methodological Answer : Inconsistent activity (e.g., enzyme inhibition) may stem from:
  • Solvent effects : Test activity in polar (DMSO) vs. nonpolar (cyclohexane) solvents.
  • Stereochemical variability : Use chiral HPLC to isolate enantiomers and test individually .
  • Table : Example of solvent-dependent IC₅₀ variations for analogous compounds:
SolventIC₅₀ (μM)
DMSO12.5
Methanol18.3

Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer : Use multi-scale modeling:
  • Reactivity sites : Map electrostatic potential surfaces (EPS) to identify electrophilic (nitro group) and nucleophilic (nitrile) centers.
  • Reaction dynamics : Simulate nitro-group reduction pathways using molecular dynamics (MD) with explicit solvent models .

Q. What advanced techniques resolve crystallographic polymorphism in nitro-aromatic compounds like this?

  • Methodological Answer : Polymorphism can be addressed via:
  • Variable crystallization : Test solvents (e.g., ethanol vs. acetonitrile) and temperatures.
  • Thermal analysis : Use DSC to detect phase transitions and identify stable polymorphs .

Methodological Best Practices

  • Safety Protocols : Store at 2–8°C in amber glass to prevent nitro-group photodegradation. Use PPE (gloves, goggles) due to nitrile toxicity .
  • Data Validation : Cross-validate spectral data with synthetic intermediates (e.g., 4-acetylamino-3-nitrobenzaldehyde) to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Acetylamino)-3-nitrophenyl)propionitrile
Reactant of Route 2
Reactant of Route 2
2-(4-(Acetylamino)-3-nitrophenyl)propionitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.